2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that features a combination of thiazole, thiophene, and pyridazine rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves multiple steps, typically starting with the preparation of the individual heterocyclic components. The thiazole and thiophene rings can be synthesized through well-established methods involving cyclization reactions. The final compound is obtained by coupling these heterocycles with the pyridazine ring under specific reaction conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under mild conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings, depending on the nature of the substituents and the reaction conditions
Scientific Research Applications
2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has been explored for various scientific research applications, including:
Medicinal Chemistry: It has potential as an antimicrobial, antifungal, and antiviral agent due to the presence of thiazole and thiophene rings, which are known for their biological activities
Material Science: The compound can be used in the development of new materials with unique electronic and optical properties, owing to its heterocyclic structure.
Biological Studies: It can be used as a probe to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The heterocyclic rings can form hydrogen bonds and π-π interactions with the active sites of these targets, leading to inhibition or activation of their biological functions .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with thiazole, thiophene, and pyridazine rings. Examples include:
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Properties
IUPAC Name |
2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS3/c1-13-10-14(2)21(15(3)11-13)25-19(28)12-30-20-8-7-17(26-27-20)22-16(4)24-23(31-22)18-6-5-9-29-18/h5-11H,12H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQBJAJXMCWONJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CS4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.